molecular formula C7H12O2 B13870730 (1S,3R)-4-methylidenecyclohexane-1,3-diol

(1S,3R)-4-methylidenecyclohexane-1,3-diol

Cat. No.: B13870730
M. Wt: 128.17 g/mol
InChI Key: DGNVHKXTWZBCHF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-4-methylidenecyclohexane-1,3-diol is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with a methylidene group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-4-methylidenecyclohexane-1,3-diol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the methylidene group and hydroxylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-4-methylidenecyclohexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction can produce different alcohols.

Scientific Research Applications

(1S,3R)-4-methylidenecyclohexane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-4-methylidenecyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-1-Ethyl-3-methylcyclohexane: This compound has a similar cyclohexane ring structure but differs in the substituents attached to the ring.

    (2S,4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: This compound has a more complex structure with multiple hydroxyl and acetamido groups.

Uniqueness

(1S,3R)-4-methylidenecyclohexane-1,3-diol is unique due to its specific stereochemistry and the presence of both a methylidene group and hydroxyl groups on the cyclohexane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,3R)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(8)4-7(5)9/h6-9H,1-4H2/t6-,7+/m0/s1

InChI Key

DGNVHKXTWZBCHF-NKWVEPMBSA-N

Isomeric SMILES

C=C1CC[C@@H](C[C@H]1O)O

Canonical SMILES

C=C1CCC(CC1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.